N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. Its molecular formula is C15H15N3O2S, and it has a molecular weight of approximately 301.36 g/mol. This compound features a furan ring, a thiophene moiety, and a pyrazole structure, which contribute to its potential biological activities. The compound is identified by the CAS number 2034512-60-0 and can be represented using the SMILES notation: O=C(Cc1cccs1)NCCn1cc(cn1)-c1ccco1 .
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide can be sourced from various chemical suppliers and databases, including MolPort and PubChem. It is classified under organic compounds, specifically as an amide due to the presence of the carboxamide functional group.
The synthesis of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide typically involves multi-step organic reactions. While specific detailed protocols are not provided in the search results, general methods for synthesizing similar compounds include:
Each step requires careful selection of reagents and conditions to ensure high yields and purity of the final product.
The synthesis may involve techniques such as refluxing in solvents like dimethylformamide or dichloromethane, followed by purification methods including recrystallization or chromatography to isolate the target compound.
The molecular structure of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide features:
The compound's key structural data includes:
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide may participate in several chemical reactions typical for amides, including:
The reactivity of this compound is influenced by its electronic structure, particularly the electron-donating effects of the pyrazole and thiophene groups, which can stabilize certain intermediates during reactions.
While specific biological mechanisms for N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide are not detailed in the search results, compounds with similar structures often exhibit interactions with biological targets such as enzymes or receptors.
Potential mechanisms include:
Further research would be required to elucidate specific pathways and targets associated with this compound's action in biological systems.
Some relevant physical properties include:
Chemical properties include stability under various pH conditions and reactivity toward nucleophiles due to the presence of carbonyl and nitrogen functionalities.
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide has potential applications in scientific research, particularly in medicinal chemistry where it may serve as a lead compound for developing new therapeutic agents targeting various diseases. Its unique structure suggests possible activity against cancer cells or as an anti-inflammatory agent, warranting further investigation through biological assays and clinical studies.
CAS No.: 143545-90-8
CAS No.: 9056-36-4
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8